molecular formula C17H17N5O5S B2544323 methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate CAS No. 380340-64-7

methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate

カタログ番号: B2544323
CAS番号: 380340-64-7
分子量: 403.41
InChIキー: XNQMQZKVNCDMPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C17H17N5O5S and its molecular weight is 403.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular Formula C16H16N6O5S
Molar Mass 372.34 g/mol
CAS Number 332117-21-2
Appearance Solid, white to off-white
Solubility Sparingly soluble in DMSO

The biological activity of this compound is primarily attributed to its unique structural features that enable it to interact with specific molecular targets within biological systems. The purine derivative is known to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The incorporation of a sulfanyl group enhances its reactivity and may contribute to its pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with purine structures demonstrate varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that purine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . For example, analogs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. It exhibits strong inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Screening : A study reported moderate to strong antibacterial activity of purine derivatives against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
  • Antitumor Activity : In a series of experiments, compounds with similar structures were found to inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
  • Cytotoxicity Assessments : Research involving B16F10 melanoma cells showed that certain analogs did not exhibit cytotoxic effects at lower concentrations while maintaining significant anti-melanogenic activity .

科学的研究の応用

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a purine derivative and a benzoate moiety. Its molecular formula is C18H18N6O3C_{18}H_{18}N_{6}O_{3}, and it can be synthesized through several chemical reactions involving purine derivatives and acetylation processes. The synthesis typically involves:

  • Formation of the purine core : Starting from 1,3-dimethyluric acid or related compounds.
  • Acetylation : Introducing the acetyl group through reaction with acetic anhydride or acetyl chloride.
  • Final coupling : Linking the benzoate moiety to form the final product.

Anticancer Potential

Recent studies have highlighted the anticancer properties of methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve:

  • Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of apoptosis : It triggers programmed cell death via intrinsic pathways.

A notable study reported that derivatives of this compound demonstrated significant activity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. It has shown promise as an inhibitor of:

  • Acetylcholinesterase : This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
  • α-glucosidase : This inhibition can be beneficial for managing diabetes by regulating blood sugar levels .

Therapeutic Implications

Given its biological activities, this compound may have several therapeutic applications:

  • Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
  • Neuroprotection : For developing treatments aimed at neurodegenerative diseases.
  • Diabetes Management : As a possible therapeutic agent to control blood glucose levels.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in laboratory settings:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells (IC50 values in low micromolar range)
Study 2Showed inhibition of acetylcholinesterase activity with IC50 values comparable to known inhibitors
Study 3Exhibited α-glucosidase inhibition leading to reduced glucose absorption in vitro

特性

IUPAC Name

methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-21-13-12(14(24)22(2)17(21)26)19-16(20-13)28-8-11(23)18-10-6-4-9(5-7-10)15(25)27-3/h4-7H,8H2,1-3H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQMQZKVNCDMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。